molecular formula C13H24N2O4 B6298570 Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate CAS No. 2102410-24-0

Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate

Cat. No.: B6298570
CAS No.: 2102410-24-0
M. Wt: 272.34 g/mol
InChI Key: IOBTVZKAIGCDAG-UHFFFAOYSA-N
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Description

“Methyl 4-(t-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate” is a chemical compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds with a Boc protecting group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A specific synthesis method for a similar compound, trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid, involves several preparation steps including the synthesis of trans-4-tert-butylsulfinamide cyclohexane carboxylate and deprotection and amino protection steps .


Molecular Structure Analysis

The molecular structure of compounds with a Boc protecting group involves a carbamate group, which is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group .


Chemical Reactions Analysis

The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with a Boc protecting group can vary. For example, tert-butyloxycarbonyl-protected amino acid ionic liquids have been described as having low viscosity, high thermal stability, and demonstrating a catalytic effect .

Safety and Hazards

Safety data sheets indicate that compounds with a Boc protecting group can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Future directions for the use of compounds with a Boc protecting group could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This could involve preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .

Properties

IUPAC Name

methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)14-13(10(16)18-5)6-8-15(4)9-7-13/h6-9H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBTVZKAIGCDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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